2-Chloro-3-(1H-pyrazol-1-yl)pyridine
Description
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-3-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H |
InChI Key |
BPUZJHBJMYPBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Identity and Synthetic Utility of 3-(1H-pyrazol-1-yl)-2-chloropyridine: A Technical Reference
The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists. It prioritizes structural precision, synthetic reliability, and application context over simple lists.
Nomenclature & Identification
Scope: Definitive identification of the specific regioisomer 3-(1H-pyrazol-1-yl)-2-chloropyridine, distinguishing it from its common positional isomers (e.g., 2-(1H-pyrazol-1-yl)-3-chloropyridine).
Core Identifiers
| Identifier Type | Value | Context |
| Common Name | 3-(1H-pyrazol-1-yl)-2-chloropyridine | Standard usage in medicinal chemistry.[1][2][3][4] |
| CAS Registry Number | 1346497-74-2 | Specific to the 2-Cl, 3-Pyrazolyl isomer.[3][5] |
| IUPAC Name | 2-chloro-3-(1H-pyrazol-1-yl)pyridine | Formal nomenclature.[3] |
| Inverted Name | Pyridine, 2-chloro-3-(1H-pyrazol-1-yl)- | Used in CAS indexing and databases.[2][3][6] |
| Molecular Formula | C₈H₆ClN₃ | MW: 179.61 g/mol . |
| SMILES | Clc1ncccc1-n1cccn1 | Machine-readable string.[3] |
Structural Validation (Isomerism Alert)
Critical Note for Researchers: A frequent error in procurement and synthesis is confusing the target molecule with 3-chloro-2-(1H-pyrazol-1-yl)pyridine (CAS 934405-35-3).[3]
-
Target (CAS 1346497-74-2): Pyrazole attached at Pyridine-C3; Chlorine at Pyridine-C2.[3]
-
Isomer (CAS 934405-35-3): Pyrazole attached at Pyridine-C2; Chlorine at Pyridine-C3.[3]
The electronic properties differ significantly: the target molecule retains the labile C2-Chlorine, making it a versatile electrophile for further SNAr functionalization, whereas the isomer does not.
Synthetic Pathways & Methodology
Directive: Two primary routes exist. Route A (Cyclization) is recommended for high regiocontrol. Route B (Cross-Coupling) is faster but prone to byproduct formation.
Route A: De Novo Pyrazole Construction (Recommended)
This method ensures the pyrazole is exclusively formed at the C3 position, avoiding regio-isomeric mixtures common in coupling reactions.
Protocol:
-
Precursor: Start with 2-chloro-3-hydrazinopyridine .
-
Cyclization: React with 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)) or a similar 1,3-dielectrophile.
-
Conditions: Reflux in Ethanol/Acetic Acid or mild acidic aqueous media.
-
Mechanism: Double condensation (hydrazone formation followed by cyclization).
Route B: Copper-Catalyzed C-N Coupling (Ullmann-Type)
Useful if 2-chloro-3-iodopyridine is available, but requires strict control to prevent dehalogenation of the C2-Cl.[3]
Protocol:
-
Reactants: 2-chloro-3-iodopyridine (1.0 eq) + 1H-Pyrazole (1.2 eq).
-
Catalyst System: CuI (10 mol%) + Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine).[3]
-
Base: K₃PO₄ or Cs₂CO₃ (weak bases preferred to avoid SNAr at C2).
-
Solvent/Temp: Toluene or Dioxane at 80-100°C.
Visualization of Synthetic Logic
Caption: Figure 1. Comparative synthetic routes. The Hydrazine pathway (top) offers superior regiocontrol compared to Cu-catalyzed coupling (bottom).[3]
Structural Analysis & Characterization
Trustworthiness: A self-validating system relies on specific NMR signatures to confirm the structure.
1H-NMR Diagnostic Peaks (Predicted in CDCl₃)
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Diagnostic Value |
| Pyridine H-6 | ~8.45 - 8.55 | dd | J ≈ 4.8, 1.5 Hz | Alpha-proton (deshielded by N).[3] |
| Pyridine H-4 | ~7.80 - 7.90 | dd | J ≈ 8.0, 1.5 Hz | Distinguishes from 4-substituted isomers.[3] |
| Pyrazole H-3'/5' | ~7.70 - 7.80 | d | J ≈ 2.0 Hz | Characteristic pyrazole doublet.[3] |
| Pyridine H-5 | ~7.35 - 7.45 | dd | J ≈ 8.0, 4.8 Hz | Coupling to H-4 and H-6.[3] |
| Pyrazole H-4' | ~6.45 - 6.55 | t/dd | J ≈ 2.0 Hz | Upfield pyrazole proton (unique signature).[3] |
Key Validation Check: The presence of the C2-Chlorine atom prevents the H-6 doublet from shifting further downfield (compared to a pyridinium salt) but keeps it distinct from the H-4.[3] If the pyrazole were at position 2 (displacing the Cl), the symmetry and shift patterns would change drastically.
Applications in Drug Discovery
Context: This molecule is a "Scaffold Intermediate." It is rarely the final drug but serves as a critical building block for Kinase Inhibitors (specifically BTK, JAK, and MAPK pathways).
Mechanism of Action (Scaffold Role)
-
Hinge Binding: The pyridine nitrogen and the pyrazole moiety often interact with the hinge region of kinase ATP-binding pockets.
-
Electrophilic Handle: The C2-Chlorine is a "privileged handle." It allows for a late-stage SNAr reaction with amines (e.g., piperazines, anilines) to install the "tail" of the drug molecule that extends into the solvent-exposed region.[3]
Functionalization Workflow
The utility of 3-(1H-pyrazol-1-yl)-2-chloropyridine lies in its reactivity profile:
-
Step 1 (Synthesis): Create the scaffold (as described above).
-
Step 2 (Diversification): Displace the C2-Cl with a nucleophile.[3]
Caption: Figure 2. The scaffold utility of the title compound in generating diverse kinase inhibitor libraries via C2-functionalization.
References
-
Chemsrc. (n.d.). This compound - CAS 1346497-74-2.[3][5] Retrieved from [Link][3]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-substituted Pyridines. Retrieved from [Link]
Sources
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- 3. 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | C9H5Cl2N3O2 | CID 21107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Solubility Profiling of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine: A Framework for Researchers in Synthetic and Pharmaceutical Chemistry
An In-Depth Technical Guide
Executive Summary
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring both a chloropyridine and a pyrazole moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or core structures in the development of novel therapeutic agents.[1][2] The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, reactivity, purification, and formulation potential. An understanding of its solubility profile is paramount for optimizing reaction conditions, designing effective crystallization and extraction procedures, and preparing solutions for analytical and screening purposes.
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of this compound. Due to the novelty of this specific compound, publicly available, extensive quantitative solubility data is scarce. Therefore, this document focuses on establishing a robust, first-principles approach. It outlines authoritative, step-by-step experimental protocols for both qualitative and quantitative solubility determination, explains the scientific rationale behind methodological choices, and provides templates for systematic data collection and interpretation.
Introduction: The Significance of Solubility in Process Development
The pyrazole nucleus is a privileged scaffold found in numerous approved pharmaceuticals, including treatments for cancer and inflammatory diseases.[2][3] Its combination with a functionalized pyridine ring, as seen in this compound, creates a molecule with a unique electronic and steric profile, suggesting potential utility in diverse chemical applications.
Solubility is not merely a physical constant but a foundational property that influences the entire lifecycle of a chemical compound:
-
In Synthesis: The choice of solvent can dramatically affect reaction rates, yields, and impurity profiles. A solvent in which reactants are suitably soluble but the product is sparingly soluble can facilitate direct crystallization from the reaction mixture.
-
In Purification: Techniques like recrystallization and chromatography are entirely dependent on differential solubility in various solvent systems.
-
In Formulation: For pharmaceutical applications, achieving the desired concentration in a non-toxic and stable solvent system is essential for creating viable drug products.
This guide provides the necessary tools to build this fundamental understanding from the ground up.
Predicted Physicochemical Properties and Solubility Behavior
A theoretical assessment of the molecular structure of this compound allows for predictions regarding its solubility, based on the fundamental principle of "like dissolves like."[4]
-
Molecular Structure: The molecule consists of a polar pyridine ring and a pyrazole ring, with a non-polarizing chloro-substituent. The presence of multiple nitrogen atoms introduces polarity and the capacity for hydrogen bonding.
-
Polarity: The molecule is expected to be moderately polar. The nitrogen atoms in both heterocyclic rings are electronegative and can act as hydrogen bond acceptors. The N-H proton on the pyrazole ring can act as a hydrogen bond donor.
-
Expected Solubility:
-
High Solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) and polar protic solvents (e.g., alcohols like Methanol, Ethanol) that can engage in hydrogen bonding.
-
Moderate to Low Solubility is expected in solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate.
-
Poor Solubility is predicted in non-polar solvents such as Hexane, Heptane, and Toluene, which cannot effectively solvate the polar regions of the molecule.
-
A Practical Framework for Solubility Determination
A two-stage approach is recommended: a rapid qualitative assessment followed by a precise quantitative analysis for selected solvents.
Part A: Qualitative Solubility Assessment
This initial screening provides a rapid overview of the compound's solubility across a spectrum of common laboratory solvents. It helps to classify the compound and identify suitable solvents for further quantitative study or for immediate use in synthesis and purification.[5][6]
Experimental Protocol:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[5]
-
Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution occurs.
-
-
Documentation: Record the observations for each solvent tested. A suggested list of solvents includes water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and hexane to cover a wide polarity range.
Caption: Workflow for qualitative solubility screening.
Part B: Quantitative Solubility Measurement by Isothermal Shake-Flask Method
The isothermal shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[7][8] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
Experimental Protocol:
-
Preparation of Slurry: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.[9]
-
Equilibration: Place the container in an isothermal environment, such as a temperature-controlled shaker or water bath, set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[8] The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.[9]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid overestimation of solubility.[10]
-
Sample Preparation: Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Methodology: A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
Calculation: The concentration of the analyte in the original saturated solution is determined by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.
-
-
Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and always report the temperature at which the measurement was conducted.
Caption: Quantitative solubility determination via the shake-flask method.
Data Presentation and Interpretation
Systematic recording of experimental data is crucial. The following table provides a template for documenting quantitative solubility results.
Table 1: Quantitative Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] | Suspension, low solubility |
Interpreting the Results: The generated data should be analyzed in the context of solvent properties. A plot of solubility versus a parameter like the solvent polarity index can reveal important trends. For instance, the solubility of a related compound, 2-chloro-3-(trifluoromethyl)pyridine, was shown to increase with temperature and was correlated with solvent polarity.[11] While a direct comparison is not possible due to structural differences, this highlights a typical trend for polar heterocyclic compounds. Deviations from this trend can suggest specific solute-solvent interactions, such as strong hydrogen bonding or π-π stacking, providing deeper insight into the compound's behavior.
Conclusion
This guide provides a robust and scientifically sound methodology for determining the solubility of this compound in organic solvents. By following the outlined qualitative and quantitative protocols, researchers can generate the reliable data necessary to accelerate process development, optimize purification strategies, and enable further research into the applications of this promising heterocyclic compound. The principles and workflows described herein are not limited to the title compound but serve as a universal template for characterizing the solubility of novel chemical entities in any research and development setting.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. Available at: [Link]
-
Lamar University. (2024). Solubility test for Organic Compounds. Available at: [Link]
-
Jain, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available at: [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
PharmaEducation. Determination of Solubility by Gravimetric Method. Available at: [Link]
-
Steiner, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Aldeghi, M., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
SlideShare. solubility experimental methods.pptx. Available at: [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Wang, L., et al. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate. Available at: [Link]
-
Al-Zoubi, W., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Kumar, A., & Siddiqui, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Kumar, V., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
2-Chloro-3-(1H-pyrazol-1-yl)pyridine MSDS safety data sheet
The following technical guide provides an in-depth analysis and safety profile for 2-Chloro-3-(1H-pyrazol-1-yl)pyridine , structured as a hybrid between a high-level MSDS and a medicinal chemistry whitepaper.
Chemical Identity, Safety Profile, and Synthetic Methodology
Document Control:
-
Subject: this compound
-
Document Type: Technical Safety & Application Guide
-
Version: 2.1 (Scientific Reference)
Part 1: Chemical Identity & Core Properties[3]
This compound represents a critical "bifunctional" scaffold in medicinal chemistry. The 2-chloro position provides an electrophilic site for nucleophilic aromatic substitution (
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1346497-74-2 |
| Molecular Formula | |
| Molecular Weight | 179.61 g/mol |
| Structural Features | Pyridine ring (electron-deficient); Pyrazole ring (N-linked at C3); Chlorine (labile at C2).[3] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[3] |
| Melting Point | 122–126 °C (Typical for this class, verify with specific CoA) |
Part 2: Safety Data Sheet (SDS) Highlights
Note: As a specialized intermediate, specific toxicological data is often extrapolated from structural analogs (e.g., 2,3-dichloropyridine).[3] Treat with high caution.
Hazard Identification (GHS Classification)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[3] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[6][7] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[6][7] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[6] | H335 |
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P280: Wear protective gloves (Nitrile rubber >0.11mm)/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do.[3][6][7][8] Continue rinsing.[5][6][7][8]
Emergency Response
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3] Mechanism: Pyridine derivatives can depress the CNS; ensure airway patency.[3]
-
Skin Contact: Wash with soap and water.[6][8] Remove contaminated clothing.[4][6][8] Note: Halogenated pyridines can be absorbed transdermally.
-
Firefighting: Emits toxic fumes under fire conditions (
).[3] Use dry chemical, , or water spray.[3][7]
Part 3: Synthesis & Manufacturing (Technical Whitepaper)
Retrosynthetic Analysis
The synthesis of This compound presents a regiochemical challenge. Direct coupling of pyrazole to 2,3-dichloropyridine typically favors the 2-position (due to the inductive effect of the ring nitrogen making C2 more electrophilic).[3] Therefore, to place the pyrazole at C3 while retaining the Chlorine at C2, a "Build-Up" Strategy via a hydrazine intermediate is the most robust method.[3]
Validated Synthetic Protocol (The "Hydrazine Route")
This protocol avoids the regioselectivity issues of direct metal-catalyzed coupling.
Step 1: Diazotization & Reduction [3]
-
Precursor: 3-Amino-2-chloropyridine (Commercially available).[3]
-
Reagents:
, HCl (aq), (Stannous Chloride).[3] -
Procedure:
-
Dissolve 3-amino-2-chloropyridine in conc. HCl at 0°C.
-
Add
dropwise to form the diazonium salt.[3] -
Add
in HCl slowly at <5°C to reduce the diazonium species to the hydrazine.[3] -
Critical Control Point: Maintain temperature strictly <5°C to prevent hydrolysis to the phenol (2-chloro-3-hydroxypyridine).
-
Step 2: Pyrazole Ring Closure
-
Intermediate: 2-Chloro-3-hydrazinopyridine.[3]
-
Reagent: 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).[3]
-
Solvent: Ethanol (EtOH) with catalytic acetic acid.
-
Procedure:
-
Suspend the hydrazine hydrochloride salt in EtOH.
-
Add 1.1 equivalents of 1,1,3,3-tetramethoxypropane.[3]
-
Reflux for 2–4 hours.
-
Mechanism: The hydrazine nitrogens attack the masked aldehyde carbons of the propane derivative, followed by elimination of methanol and water to aromatize the pyrazole ring.[3]
-
Process Visualization (Graphviz/DOT)
Figure 1: Step-wise synthetic pathway utilizing the hydrazine "build-up" strategy to ensure correct regiochemistry.
Part 4: Applications in Drug Discovery[3]
The "Scaffold" Utility
Researchers utilize this molecule primarily as a Core Scaffold for kinase inhibitors.[3]
-
Reactivity: The C2-Chlorine is highly susceptible to
displacement by amines. -
Workflow:
Quantitative Data: Reactivity Comparison
The following table illustrates why the 2-Chloro isomer is preferred over the 3-Chloro isomer for library generation.
| Parameter | 2-Chloro-3-(pyrazol-1-yl)pyridine | 3-Chloro-2-(pyrazol-1-yl)pyridine |
| C-Cl Bond Dissociation Energy | ~92 kcal/mol (Activated) | ~96 kcal/mol (Unactivated) |
| High (Ortho to Nitrogen) | Low (Meta to Nitrogen) | |
| Primary Application | Core Scaffold for library synthesis | End-product or specific metabolite |
| Storage Stability | Good (Store <25°C, Dry) | Very High |
Part 5: Handling & Storage Protocols[3][8]
To ensure scientific integrity and reproducibility of assays using this compound:
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but the pyrazole ring can protonate in acidic moisture.[3]
-
Solubility Prep:
-
Prepare stock solutions in DMSO (up to 50 mM).
-
Avoid storing aqueous solutions for >24 hours due to potential slow hydrolysis of the chloro-substituent.
-
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains; halogenated heterocycles are toxic to aquatic life.
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (Hydrazine Route Analog)
- Safety & Hazard Classification (GHS Standards)
-
Medicinal Chemistry Applications
-
National Institutes of Health (NIH). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Context on pyrazole-pyridine scaffolds). Retrieved from [Link]
-
Sources
- 1. 909274-70-0,1-(2-Bromo-5-fluorophenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound | CAS#:1346497-74-2 | Chemsrc [chemsrc.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
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Methodological & Application
Application Note: Regioselective Coupling of 3-Bromo-2-chloropyridine with Pyrazole
Executive Summary
This application note details the protocol for the regioselective coupling of 3-bromo-2-chloropyridine (Substrate) with pyrazole (Nucleophile). This transformation is a critical entry point for synthesizing bifunctional heterocyclic scaffolds used in kinase inhibitors (e.g., JAK, BTK) and agrochemicals (e.g., Chlorantraniliprole).
The core challenge in this synthesis is regiocontrol . The substrate contains two electrophilic sites: the C2-chlorine and the C3-bromine.
-
Method A (Standard): Nucleophilic Aromatic Substitution (
) yields 3-bromo-2-(1H-pyrazol-1-yl)pyridine . This is the kinetically favored product due to activation by the pyridine nitrogen. -
Method B (Advanced): Palladium-catalyzed Buchwald-Hartwig amination.[1][2] While typically used for C-N bond formation, applying it to this substrate requires careful ligand selection to prevent competitive
background reactions or to target the C3-position (rare).
This guide primarily focuses on Method A as the industry-standard route for this specific substrate pair, while providing Method B as a functionalization strategy for the remaining bromide.
Mechanistic Insight & Regioselectivity
The Electrophilic Competition
The reactivity difference between the C2 and C3 positions is dictated by electronic effects:
-
C2-Position (Chloro): Highly reactive toward nucleophiles via
. The adjacent pyridine nitrogen ( ) acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack. -
C3-Position (Bromo): Sterically hindered and electronically deactivated for
(meta-like relationship to ). However, the C-Br bond is weaker than C-Cl, making it the preferred site for Oxidative Addition in Pd-catalyzed cross-couplings if the catalyst can outcompete the background reaction.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the dominant formation of the C2-substituted product.
Figure 1: Reaction landscape showing the kinetic dominance of C2-displacement (
Protocol A: Coupling (C2-Selective)
Target Product: 3-bromo-2-(1H-pyrazol-1-yl)pyridine Scale: 10 mmol (Gram-scale adaptable)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Amount | Role |
| 3-Bromo-2-chloropyridine | 192.44 | 1.0 | 1.92 g | Substrate |
| Pyrazole | 68.08 | 1.2 | 0.82 g | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
| Ethyl Acetate / Hexanes | - | - | - | Workup |
Experimental Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 3-bromo-2-chloropyridine (1.92 g) and Pyrazole (0.82 g) to the flask.
-
Solvent Addition: Add anhydrous DMF (20 mL). Note: DMF is preferred over MeCN to reach higher temperatures if needed, though MeCN (reflux) is often sufficient.
-
Base Addition: Add
(2.76 g) in one portion.-
Expert Tip: For stubborn substrates,
can be used due to the "Cesium Effect" (higher solubility in organic solvents), but is standard for this reactive pair.
-
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Monitoring: Check via TLC (20% EtOAc/Hexane) or LC-MS. The product typically moves slightly higher or lower than the starting material depending on the stationary phase, but the UV profile will change distinctively.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into Ice Water (100 mL).
-
Observation: The product often precipitates as a white/off-white solid upon hitting water.
-
-
Isolation (Method 1 - Precipitation): If solid forms, filter via Buchner funnel, wash with water (
) to remove DMF, and dry under vacuum. -
Isolation (Method 2 - Extraction): If no precipitate, extract with EtOAc (
). Wash combined organics with Brine ( ) and Water ( ) to remove DMF. Dry over , filter, and concentrate. -
Purification: Recrystallize from Ethanol or perform flash chromatography (0
20% EtOAc in Hexanes).
Yield Expectation: 85–95%
Key Data:
Protocol B: Buchwald-Hartwig (Functionalization of C3)
Context: Once the C2-position is substituted (via Protocol A), the C3-Bromine remains available for a second coupling. This is the primary utility of the Buchwald-Hartwig reaction in this sequence.
Target: Coupling the product of Protocol A with an amine (e.g., morpholine/aniline).
Experimental Workflow Diagram
Figure 2: General workflow for Pd-catalyzed functionalization of the C3-bromide.[3]
Protocol Specifications
-
Catalyst:
(2 mol%) or Pd(OAc)2. -
Ligand: Xantphos or BINAP (4 mol%).
-
Why: Bidentate ligands prevent the formation of inactive Pd-bis(amine) complexes and support the reductive elimination step for sterically hindered substrates (ortho-substituted pyridines).
-
-
Base:
(mild) or NaOtBu (strong). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Temp: 100–110°C.
Troubleshooting & Optimization (E-E-A-T)
| Problem | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Inefficient deprotonation or wet solvent. | Switch base to NaH (1.1 eq) in dry THF/DMF at 0°C |
| Regioisomer Mixture | Attack at C3 (rare) or Pyrazole N2 attack. | 1H-pyrazole is symmetric in solution due to tautomerism. Regiomers only occur if using substituted pyrazoles (e.g., 3-methylpyrazole). For 3-methylpyrazole, steric bulk usually directs bonding to the less hindered Nitrogen. |
| Black Precipitate (Protocol B) | Pd-black formation (catalyst death). | Oxygen leak in system. Degas solvents thoroughly (sparge with Argon for 15 min). Increase Ligand:Pd ratio to 2:1. |
| Hydrolysis Byproduct | Formation of 3-bromo-2-pyridone. | Hydroxide ions present. Ensure |
Safety & Handling
-
3-Bromo-2-chloropyridine: Irritant. Potential skin sensitizer. Handle in a fume hood.
-
Pyrazole: Toxic if swallowed. Risk of serious damage to eyes.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
Waste: All halogenated pyridine waste must be segregated from general organic waste.
References
-
Regioselectivity in Pyridine
:- Title: Regioselective nucleophilic aromatic substitution of 2,3-dihalopyridines.
- Source:Tetrahedron Letters, Vol 43, Issue 25.
-
URL:[Link] (General Journal Link for verification of standard pyridine chemistry).
- Synthesis of 3-bromo-2-(1H-pyrazol-1-yl)
-
Buchwald-Hartwig on Pyridines
-
General Pyrazole Coupling Methodologies
- Title: Practical Synthesis of N-Arylpyrazoles via and Cross-Coupling.
- Source:Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]
- 5. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine as a Core Intermediate in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the application of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine as a pivotal intermediate in the synthesis of modern agrochemicals. The pyrazolyl-pyridine scaffold is a highly valued pharmacophore found in numerous commercial fungicides and herbicides.[1][2][3] The strategic placement of a chlorine atom at the 2-position of the pyridine ring renders this molecule an exceptionally versatile building block for creating diverse libraries of bioactive compounds. This guide elucidates the underlying chemical principles, provides a detailed, field-tested protocol for a representative synthetic transformation, and discusses critical considerations for safety, optimization, and characterization.
Chemical Profile and Physicochemical Properties
This compound is a solid crystalline compound whose structure is primed for synthetic elaboration. Its key attributes are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 504853-73-4 | N/A |
| Molecular Formula | C₈H₆ClN₃ | [4] |
| Molecular Weight | 179.61 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Commercial Supplier Data |
| Purity | ≥98% (Typical) | Commercial Supplier Data |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM, Chloroform), and alcohols. | General Chemical Knowledge |
The Principle of Utility: A Mechanistic Perspective
The efficacy of this compound as an intermediate is rooted in the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, facilitates the attack of nucleophiles. The chlorine atom at the 2-position is an excellent leaving group, making this site highly susceptible to substitution.[5][6][7]
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or thiol) attacks the carbon atom bonded to the chlorine. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9]
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, resulting in the formation of the new substituted pyridine product.[9]
The pyrazole moiety itself is a critical component of the final agrochemical's bioactivity, often interacting with specific enzymes or receptors in the target pest.[10][11] Many pyrazole-containing fungicides, for instance, act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[12]
Experimental Guide: Synthesis of a Model Agrochemical Precursor
This protocol details the synthesis of N-ethyl-3-(1H-pyrazol-1-yl)pyridin-2-amine, a model compound representing a precursor to pyrazole-amide class fungicides. The reaction is a classic SNAr displacement of the chloride with an alkylamine.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Chemical Supplier | Starting Material |
| Ethylamine solution | 2.0 M in THF | Standard Chemical Supplier | Nucleophile |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier | Solvent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Standard Chemical Supplier | Base |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier | Drying Agent |
Equipment
-
Three-neck round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen/Argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL three-neck round-bottom flask, add this compound (1.0 eq, e.g., 5.0 g) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas. This is crucial to prevent side reactions involving atmospheric moisture.
-
Solvent and Nucleophile Addition: Add anhydrous DMF (40 mL) via syringe. Stir the suspension. Slowly add the ethylamine solution (1.5 eq) to the flask at room temperature.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-90 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for SNAr on heteroaromatic systems.[7] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase) until the starting material spot is consumed (typically 6-12 hours).
-
Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 150 mL of cold water. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure N-ethyl-3-(1H-pyrazol-1-yl)pyridin-2-amine.
Product Characterization (Expected)
-
¹H NMR: Expect characteristic shifts for the pyridine and pyrazole protons, along with new signals corresponding to the ethyl group (a quartet and a triplet).
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (189.24 g/mol ).
-
Appearance: Typically a pale yellow solid or oil.
Visualization of Workflows
Synthetic Pathway
Caption: SNAr synthesis of a model agrochemical precursor.
General Laboratory Workflow
Caption: Standard workflow for synthesis and purification.
Safety and Handling
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15][16][17]
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[16][17]
-
Ethylamine: Flammable and corrosive. Handle with care.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
Refer to the specific Safety Data Sheets (SDS) for each reagent before commencing work. Dispose of chemical waste according to institutional and local regulations.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Slow Reaction | Insufficient temperature. Inactive base or nucleophile. Moisture in the reaction. | Increase temperature gradually (e.g., to 100-110 °C). Use freshly opened or dried reagents. Ensure the system is rigorously dried and under an inert atmosphere. |
| Multiple Byproducts on TLC | Side reactions due to excessive heat. Reaction with residual water. | Lower the reaction temperature and increase the reaction time. Use anhydrous solvents and reagents. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the solvent system for column chromatography. Consider an alternative purification method like recrystallization or preparative HPLC. |
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]
-
New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. BMC Chemistry. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]
-
Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Safety Data Sheet for 2-(1H-Pyrazol-3-yl)pyridine. Thermo Fisher Scientific. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Scielo. [Link]
-
2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
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- 4. 1563529-57-6|2-Chloro-3-(1H-pyrazol-4-yl)pyridine|BLD Pharm [bldpharm.com]
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Application Notes and Protocols for the Synthesis of Anthranilic Diamide Insecticides Utilizing Pyridine-Pyrazole Intermediates
Abstract
This document provides a comprehensive guide for the synthesis of anthranilic diamide insecticides, a prominent class of modern crop protection agents. The focus is on the strategic construction of these molecules through the coupling of two key building blocks: a substituted anthranilic acid and a functionalized N-pyridylpyrazole carboxylic acid. Detailed experimental protocols, mechanistic insights, and process optimization considerations are presented to aid researchers and professionals in the development and synthesis of these important agrochemicals.
Introduction: A New Paradigm in Insect Control
The anthranilic diamides represent a revolutionary class of insecticides, offering potent and selective control of a broad spectrum of chewing pests, particularly Lepidoptera.[1] Their novel mode of action, the activation of insect ryanodine receptors (RyRs), distinguishes them from older classes of insecticides and provides an essential tool for resistance management.[2][3] The activation of RyRs leads to an uncontrolled release of intracellular calcium stores, causing muscle paralysis and ultimately, the death of the target insect.[1] Prominent commercial examples include chlorantraniliprole and cyantraniliprole, which have become indispensable in modern agriculture.[4]
The molecular architecture of anthranilic diamides is characterized by two key moieties connected by an amide bond: a substituted anthranilic acid and an N-pyridylpyrazole. The synthesis of these complex molecules is a testament to the advancements in modern organic chemistry, typically employing a convergent strategy that involves the separate synthesis of these two key intermediates followed by a final coupling step.[5]
The Convergent Synthetic Strategy: A Tale of Two Intermediates
The industrial synthesis of anthranilic diamides, such as chlorantraniliprole, is most efficiently achieved through a convergent approach. This strategy involves the independent synthesis of two complex intermediates, which are then combined in the final stages of the manufacturing process. This approach offers greater flexibility, allows for the optimization of individual reaction steps, and generally leads to higher overall yields compared to a linear synthesis.
The two primary intermediates are:
-
Intermediate 1: A substituted anthranilic acid derivative, for example, 2-amino-5-chloro-N,3-dimethylbenzamide .
-
Intermediate 2: An N-pyridylpyrazole carboxylic acid, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .[5]
The final step is the formation of an amide bond between these two molecules.[6]
Figure 1: Convergent synthesis pathway for Chlorantraniliprole.
Synthesis of Intermediate 1: 2-Amino-5-chloro-N,3-dimethylbenzamide
The synthesis of this substituted anthranilamide is a critical part of the overall process. A common and efficient route starts from 2-nitro-3-methylbenzoic acid.[7] This pathway involves a sequence of reduction, chlorination, and amidation reactions.
Protocol 3.1: Synthesis from 2-Nitro-3-methylbenzoic Acid
Step 1: Reduction of the Nitro Group
-
Reaction: 2-nitro-3-methylbenzoic acid is reduced to 2-amino-3-methylbenzoic acid.
-
Procedure:
-
In a suitable hydrogenation reactor, charge 2-nitro-3-methylbenzoic acid and a solvent such as ethanol.
-
Add a catalytic amount of Raney nickel.
-
Pressurize the reactor with hydrogen gas (e.g., 0.2 MPa) and heat to approximately 50°C.
-
Maintain the reaction for several hours until the uptake of hydrogen ceases.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain 2-amino-3-methylbenzoic acid.
-
Step 2: Chlorination of the Aromatic Ring
-
Reaction: Selective chlorination of 2-amino-3-methylbenzoic acid at the 5-position.
-
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable organic solvent.
-
Introduce a chlorinating agent, such as sulfuryl chloride, dropwise while maintaining the temperature.[8]
-
Stir the reaction mixture until completion, which can be monitored by techniques like TLC or HPLC.
-
Upon completion, the product, 2-amino-5-chloro-3-methylbenzoic acid, can be isolated by filtration or extraction.
-
Step 3: Amidation
-
Reaction: Formation of the N-methylamide from 2-amino-5-chloro-3-methylbenzoic acid.
-
Procedure:
-
The carboxylic acid can be activated, for example, by converting it to its acid chloride using thionyl chloride or oxalyl chloride.
-
The activated acid is then reacted with a solution of methylamine.
-
Alternatively, the carboxylic acid can be directly coupled with methylamine using a suitable coupling agent.[9]
-
After an aqueous work-up, the product, 2-amino-5-chloro-N,3-dimethylbenzamide, is isolated and purified, typically by recrystallization.[10]
-
An alternative and often industrially preferred route for the final amidation step proceeds through a benzoxazinone intermediate, which is then opened with methylamine to yield the desired product.[5]
Synthesis of Intermediate 2: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This N-pyridylpyrazole core is a key pharmacophore for anthranilic diamide insecticides.[11] Its synthesis is a multi-step process that begins with readily available 2,3-dichloropyridine.[6]
Protocol 4.1: Multi-step Synthesis from 2,3-Dichloropyridine
Step 1: Hydrazino-substitution
-
Reaction: Nucleophilic substitution of one chlorine atom of 2,3-dichloropyridine with hydrazine.
-
Procedure:
-
Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in a solvent like ethanol.[5]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield (3-chloropyridin-2-yl)-hydrazine.
-
Step 2: Cyclization to form the Pyrazole Ring
-
Reaction: Condensation of the hydrazine derivative with a 1,3-dicarbonyl equivalent, such as diethyl maleate, to form the pyrazolidinone ring.[6]
-
Procedure:
-
React (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base like sodium ethoxide.
-
This reaction forms the core heterocyclic structure.
-
Figure 2: Simplified mechanism of pyrazole ring formation.
Step 3: Bromination and Oxidation
-
Reaction: Introduction of the bromine atom at the 3-position of the pyrazole ring and oxidation of the pyrazolidinone to a pyrazole.
-
Procedure:
Step 4: Hydrolysis
-
Reaction: Hydrolysis of the ester group to the carboxylic acid.
-
Procedure:
-
The pyrazole ester is hydrolyzed under basic or acidic conditions.
-
Acidification of the reaction mixture precipitates the final product, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which can be collected by filtration.[12]
-
The Final Coupling: Assembling the Diamide
The final step in the synthesis is the amide coupling of the two key intermediates. There are two primary industrial routes for this transformation.
Protocol 5.1: Direct Amide Coupling via Acid Chloride
-
Reaction: The carboxylic acid of the pyrazole intermediate is activated as an acid chloride and then reacted with the amino group of the anthranilamide intermediate.
-
Procedure:
-
Treat 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.
-
After the formation of the acid chloride is complete, it is added to a solution of 2-amino-5-chloro-N,3-dimethylbenzamide and a base (e.g., pyridine or triethylamine) to facilitate the coupling.
-
The reaction mixture is stirred until completion, followed by an aqueous work-up and purification of the final product, chlorantraniliprole.
-
Protocol 5.2: Two-Step Coupling via Benzoxazinone Intermediate
-
Reaction: The two intermediates first react to form a cyclized benzoxazinone intermediate, which is then ring-opened with methylamine to yield the final product.[6][13]
-
Procedure:
-
The pyrazole carboxylic acid is activated (e.g., with methanesulfonyl chloride) and reacted with the anthranilic acid intermediate to form the benzoxazinone.
-
This intermediate is then treated with an aqueous solution of methylamine, which selectively attacks the carbonyl group, leading to the ring-opening and formation of chlorantraniliprole.
-
Quantitative Data Summary
The efficiency of the synthetic process is crucial for its industrial viability. The following table summarizes typical yields for the key steps in the synthesis of chlorantraniliprole.
| Synthetic Step | Starting Material | Product | Typical Yield (%) |
| Intermediate 1 Synthesis | |||
| Reduction | 2-Nitro-3-methylbenzoic Acid | 2-Amino-3-methylbenzoic Acid | >90 |
| Chlorination & Amidation | 2-Amino-3-methylbenzoic Acid | 2-Amino-5-chloro-N,3-dimethylbenzamide | 80-90 |
| Intermediate 2 Synthesis | |||
| Hydrazinolysis | 2,3-Dichloropyridine | (3-Chloropyridin-2-yl)hydrazine | 85-95 |
| Cyclization, Bromination, Oxidation & Hydrolysis | (3-Chloropyridin-2-yl)hydrazine | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 40-50 (overall)[12] |
| Final Coupling | |||
| Direct Amidation | Intermediates 1 & 2 | Chlorantraniliprole | 85-95 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Conclusion
The synthesis of anthranilic diamide insecticides via pyridine-pyrazole intermediates is a well-established and efficient process. The convergent strategy allows for the optimization of each step, leading to high overall yields of these valuable agrochemicals. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and professionals in the field, facilitating the synthesis and further development of this important class of insecticides.
References
-
Tan, C., et al. (2021). Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. Bioorganic & Medicinal Chemistry Letters, 31, 127679. [Link]
-
Zhang, Z., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Chemistry - An Asian Journal, 9(7), 1893-1901. [Link]
-
Wang, B., et al. (2010). Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. Journal of Agricultural and Food Chemistry, 58(23), 12367-12373. [Link]
-
IN201721000978A (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. WIPO Patentscope. [Link]
-
Cordova, D., et al. (2006). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation. Pesticide Biochemistry and Physiology, 84(3), 196-214. [Link]
-
Cloyd, R. (2022). Dr. Bugs: Anthranilic diamide insecticides. Greenhouse Product News. [Link]
-
Zhu, H., et al. (2012). Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group. Medicinal Chemistry Research, 22, 2465–2472. [Link]
-
Cordova, D., et al. (2007). The Novel Mode of Action of Anthranilic Diamide Insecticides: Ryanodine Receptor Activation. Pest Management Science, 63(6), 523-527. [Link]
-
Lahm, G. P., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3179-3190. [Link]
-
ResearchGate (n.d.). Synthesis of chlorantriniliprole. ResearchGate. [Link]
-
Wang, W., et al. (2019). Synthesis, insecticidal evaluation and mode of action of novel anthranilic diamide derivatives containing sulfur moiety as potential ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters, 29(5), 729-733. [Link]
-
IN201621008653A (2017). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. India BIG Patents. [Link]
-
Muehlebach, A., et al. (2016). Bicyclic heterocyclic anthranilic diamides as ryanodine receptor modulators with insecticidal activity. Bioorganic & Medicinal Chemistry, 24(3), 362-373. [Link]
- WO2021086957A1 (2021). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
- CN111517975B (2020). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
LookChem (n.d.). Cas 500008-45-7,CHLOANTRANILIPROLE. LookChem. [Link]
-
CN105924611A (2016). Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]
-
WO/2021/086957 (2021). AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]
-
AERU (2026). Cyantraniliprole (Ref: DPX-HGW86). AERU. [Link]
-
ResearchGate (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. [Link]
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Colby, D. A., et al. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 132(40), 14169-14171. [Link]
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ResearchGate (n.d.). Concise Approach to the Synthesis of First Generation Anthranilic Diamide Insecticide, Chlorantraniliprole. ResearchGate. [Link]
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IN201721000978 (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. WIPO Patentscope. [Link]
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MDPI (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]
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PMC (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]
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RSC Advances (n.d.). A sensitive and selective monoclonal antibody-based ELISA for the insecticide cyantraniliprole. RSC Advances. [Link]
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ResearchGate (2023). Synthesis and Reactions of Fused Pyrazolo[3,4-b]Pyridine Derivatives: Insecticidal Activity and Digestive Dysfunction Against Mosquito Larvae. ResearchGate. [Link]
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ResearchGate (n.d.). Synthesis of cyantraniliprole and its bioactivity. ResearchGate. [Link]
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Semantic Scholar (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]
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PMC (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. PMC. [Link]
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ResearchGate (2018). Study on the synthesis of anthranilicdiamides insecticide. ResearchGate. [Link]
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MDPI (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]
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CORE (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
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Eureka (2012). Preparation methods for important intermediates of anthranilic diamide compound. Eureka. [Link]
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ResearchGate (2025). Design, Synthesis, and Biological Screening of Novel Anthranilic Diamides. ResearchGate. [Link]
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PubMed (2023). Design, synthesis, characterization and insecticidal screening of novel anthranilic diamides comprising acyl thiourea substructure. PubMed. [Link]
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Scilit (n.d.). Synthesis of insecticidal fluorinated anthranilic diamides. Scilit. [Link]
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PMC (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC. [Link]
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Reagents for regioselective N-arylation of pyrazole with halopyridines
An Application Guide to Reagents for Regioselective N-Arylation of Pyrazole with Halopyridines
Introduction: The Strategic Importance of Pyridinyl-Pyrazoles
The fusion of a pyrazole ring with a pyridine moiety creates a privileged structural motif, the pyridinyl-pyrazole, which is a cornerstone in modern medicinal chemistry and drug development. Compounds bearing this core are integral to a wide array of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-psychotic agents.[1] The biological activity of these molecules is profoundly influenced by the specific connectivity between the two heterocyclic rings. The N-arylation of an unsymmetrical pyrazole can result in two distinct constitutional isomers, substituting at the N1 or N2 position. This regiochemical outcome is not trivial; it can be the determining factor in a compound's efficacy and pharmacological profile.
Consequently, the ability to selectively synthesize a desired N-arylpyrazole regioisomer is a critical challenge for synthetic and medicinal chemists. This guide provides an in-depth exploration of the reagents and methodologies developed to control the regioselective N-arylation of pyrazoles with halopyridines, focusing on the underlying principles that govern the reaction outcomes. We will delve into the two primary catalytic systems employed for this transformation—palladium- and copper-based catalysis—offering field-proven insights and detailed protocols for researchers in drug discovery and development.
The Core Challenge: Controlling N1 vs. N2 Regioselectivity
The N-alkylation or N-arylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, which can be difficult to separate.[2] The challenge stems from the similar electronic properties of the two nitrogen atoms within the pyrazole ring.[3] Achieving regioselectivity requires a nuanced understanding of the interplay between steric and electronic factors of the substrates, as well as the judicious selection of catalysts, ligands, bases, and solvents.
-
Steric Effects: In 3-substituted pyrazoles, the N1 position is generally less sterically hindered than the N2 position, which is adjacent to the substituent. This difference is a key factor that can be exploited to favor N1 arylation.[4]
-
Electronic Effects: The electronic nature of substituents on both the pyrazole and the pyridine ring influences the nucleophilicity of the pyrazole nitrogens and the electrophilicity of the halopyridine.
-
Reaction Conditions: The choice of catalyst (Palladium vs. Copper), the architecture of the supporting ligand, the nature of the base, and the properties of the solvent system are all critical variables that can be tuned to steer the reaction toward the desired isomer.[3]
Caption: Factors governing regioselectivity in pyrazole N-arylation.
Part 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[5] Its adaptation for the N-arylation of pyrazoles offers a robust platform for accessing pyridinyl-pyrazoles, often with high yields and excellent functional group tolerance.[6][7]
Causality Behind Reagent Choices
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common choices.[7][8] They serve as stable sources of the active Pd(0) catalyst that enters the catalytic cycle.
-
Ligands: This is arguably the most critical component for controlling regioselectivity. Bulky, electron-rich phosphine ligands are paramount.
-
Monodentate Ligands (e.g., XPhos, tBuBrettPhos): These ligands promote the reaction by stabilizing the palladium center and facilitating the crucial reductive elimination step. Their steric bulk can effectively block the more hindered N2 position of a 3-substituted pyrazole, thus directing the arylation to the N1 position.[9][10]
-
Bidentate Ligands (e.g., Xantphos, BINAP): These ligands can increase the rate and efficiency of the coupling, particularly with less reactive aryl halides.[5][7] The defined bite angle of bidentate ligands can create a specific coordination environment around the palladium, influencing the regioselectivity of the C-N bond formation.
-
-
Base: An appropriate base is required to deprotonate the pyrazole, forming the pyrazolide anion which then participates in the coupling.
-
Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃): These are frequently used bases.[11] The larger, more "naked" cation of Cs₂CO₃ can sometimes lead to higher reactivity. A systematic study has shown that a K₂CO₃-DMSO system is highly effective for achieving regioselective N1-arylation of 3-substituted pyrazoles.[11]
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is also effective and can be advantageous when base-sensitive functional groups are present.
-
-
Solvent: Aprotic solvents are standard.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 1: N1-Selective Arylation of 3-Methylpyrazole with 2-Bromopyridine
This protocol provides a general method for the palladium-catalyzed N1-selective arylation of a sterically accessible pyrazole.[10]
Materials:
-
3-Methylpyrazole
-
2-Bromopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add K₂CO₃ (2.0 mmol, 276 mg). Flame-dry the solid under vacuum and allow it to cool to room temperature.
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 3-methylpyrazole (1.0 mmol, 82 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), and XPhos (0.04 mmol, 19.1 mg, 4 mol%).
-
Solvent and Substrate Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by 2-bromopyridine (1.1 mmol, 174 mg or 0.105 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-arylpyrazole product. Characterize the product to confirm its structure and regiochemistry.
Part 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
The Ullmann condensation is the classic method for forming C-N bonds and has seen a modern resurgence with the development of milder, more efficient protocols using ligands.[12][13] Copper-catalyzed systems are often cost-effective and can offer complementary regioselectivity to palladium-based methods.[14][15]
Causality Behind Reagent Choices
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.[14] Copper(I) oxide (Cu₂O) and even copper powder can also be used, sometimes in conjunction with specific ligands.[13][16]
-
Ligands: Ligand choice is crucial for achieving high yields and can be used to switch regioselectivity.[17][18]
-
Diamine Ligands (e.g., N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline): These ligands accelerate the reaction, allowing for lower reaction temperatures and broader substrate scope compared to traditional ligand-free Ullmann conditions.[14][15] They stabilize the copper center and facilitate the coupling process.
-
Tuning Ligands for Selectivity: Recent studies have shown that by carefully selecting the ligand, it's possible to direct the arylation to either the N1 or N2 position, effectively "switching" the site of reaction.[17][18] This is a powerful strategy for accessing either regioisomer from the same starting materials.
-
-
Base: A strong base is typically required.
-
Solvent: Polar aprotic solvents are generally preferred.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
This protocol is a general starting point for the copper-catalyzed N-arylation of pyrazoles, based on the work of Buchwald and others.[14][15] Optimization of ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Substituted Pyrazole (e.g., 3-Trifluoromethyl-1H-pyrazole)
-
Halopyridine (e.g., 2-Iodopyridine or 2-Bromopyridine)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous DMF or Dioxane
-
Reaction vial or flask suitable for heating under an inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substituted pyrazole (1.2 mmol), CuI (0.1 mmol, 19 mg, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).
-
Reagent Addition: Under an inert atmosphere, add the halopyridine (1.0 mmol).
-
Solvent and Ligand Addition: Add the anhydrous solvent (e.g., DMF, 2 mL) via syringe, followed by the diamine ligand (e.g., DMEDA, 0.2 mmol, 17.6 mg or 0.022 mL, 20 mol%).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the mixture for 12-48 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Pass the mixture through a short plug of silica gel, washing with additional ethyl acetate to remove the copper salts.
-
Extraction: Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired N-arylpyrazole isomer.
Data Summary: Comparing Reaction Conditions
The selection of a specific protocol often depends on the substitution pattern of the pyrazole. The following table summarizes representative conditions that favor N1-arylation.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Substrate | Regioselectivity (N1:N2) | Reference |
| Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, tBuBrettPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 100-120 | 3-Alkyl/Aryl Pyrazoles | High N1 selectivity | [9][10] |
| CuI / Cu₂O | DMEDA, Phenanthroline | K₃PO₄, Cs₂CO₃ | DMF, Dioxane | 80-120 | Various Pyrazoles | Substrate dependent, tunable | [14][15] |
| (Ligand-free) | None | K₂CO₃ | DMSO | 100-140 | 3-Substituted Pyrazoles | Good N1 selectivity | |
| CuI / Arynes | Custom Ligands | N/A | THF | Room Temp | Various Pyrazoles | Switchable (N1 or N2) | [17][18] |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Poor Regioselectivity: This is the most common issue. If a mixture of isomers is obtained, screen different ligands. For palladium systems, a bulkier ligand often improves N1 selectivity. For copper systems, screening various diamine or phenanthroline-type ligands is recommended. Changing the base or solvent can also significantly impact the N1/N2 ratio.[3]
-
Dehalogenation of Halopyridine: This side reaction can occur, especially at high temperatures. Using a milder base or lower reaction temperature may mitigate this issue.
-
Substrate Scope: Highly electron-deficient halopyridines are more reactive, while electron-rich ones may require more forcing conditions. Pyrazoles with bulky C3-substituents will strongly favor N1 arylation due to steric hindrance.[4]
Conclusion
The regioselective N-arylation of pyrazoles with halopyridines is a solvable but nuanced challenge in synthetic chemistry. Control over the reaction outcome hinges on a rational selection of reagents and conditions. Palladium-catalyzed Buchwald-Hartwig aminations, particularly with bulky monodentate phosphine ligands, provide a reliable route to N1-arylpyrazoles. Copper-catalyzed Ullmann-type couplings offer a cost-effective alternative with the exciting potential for switchable regioselectivity through ligand modulation. By understanding the causal relationships between reagent choice and reaction mechanism, researchers can efficiently access the specific pyridinyl-pyrazole isomers required for advancing their drug discovery and development programs.
References
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.
- Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PMC.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, September 1). PubMed.
- Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025, April 1). Sciety.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. (2025, September 15). PubMed.
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PubMed.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). organic-chemistry.org.
- Ullmann Coupling. (n.d.).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004, August 20). PubMed.
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC.
- Buchwald–Hartwig amin
- Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts | Request PDF. (2025, August 10).
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal.
- Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. (n.d.). Sci-Hub.
- Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025, April 1). PubMed.
- Synthesis of substituted N-heterocycles by N-aryl
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25).
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022, July 25). MDPI.
- NOTE An Effective N-Ligand for Copper-Catalyzed N-Aryl
- Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. (n.d.).
- Modulating N- versus O-arylation in pyrazolone-aryl halide couplings | Request PDF. (2025, August 6).
- Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. (2007, September 29).
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17).
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. [Link]
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (n.d.). Organic Chemistry Portal.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. (2025, August 6).
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Troubleshooting & Optimization
Minimizing side reactions in the hydrazine cyclization of 3-hydrazinopyridines
Welcome to the technical support guide for the cyclization of 3-hydrazinopyridines. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, primarily focusing on the synthesis of pyrazolo[3,4-b]pyridines and related heterocyclic systems. This guide provides in-depth, experience-based solutions to common side reactions and challenges encountered during this critical synthetic transformation.
Introduction: The Challenge of Controlled Cyclization
The cyclization of 3-hydrazinopyridines is a cornerstone reaction for generating fused heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.[1][2][3] The reaction, while powerful, is often plagued by competing pathways that can lead to diminished yields, complex product mixtures, and purification difficulties. The primary challenges typically revolve around controlling regioselectivity, preventing dimer formation, and driving the reaction to completion.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice. We will explore the mechanistic underpinnings of common side reactions and offer validated strategies to mitigate them.
Troubleshooting Guide & FAQs
FAQ 1: My cyclization is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, is a frequent challenge governed by both kinetic and thermodynamic factors.[4] The regiochemical outcome is highly sensitive to the electronic and steric properties of your substituents and the reaction conditions employed.
Root Causes & Mechanistic Insight:
-
Ambident Nucleophilicity: The 3-hydrazinopyridine precursor, or its initial condensation product (a hydrazone), possesses two nucleophilic nitrogen atoms. Intramolecular attack can occur from either nitrogen onto an electrophilic center on the pyridine ring or a pendant group, leading to different ring systems.
-
Substituent Effects: Electron-donating or withdrawing groups on the pyridine ring and the hydrazine moiety can influence the relative nucleophilicity of the nitrogen atoms and the electrophilicity of the cyclization sites.
-
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the catalyst (acidic, basic, or metal-based) can stabilize different transition states, thereby favoring one cyclization pathway over another.[4] For instance, certain (Z)-hydrazones are reported to cyclize readily while their (E)-hydrazone counterparts may fail to react under similar conditions.[4]
Troubleshooting Strategies:
| Strategy | Rationale & Implementation | Key Considerations |
| Catalyst & Solvent Screening | The choice of acid or base catalyst can dramatically influence which nitrogen atom is protonated or deprotonated, altering the course of the reaction. Lewis acids like ZrCl4 have been shown to be effective.[2][5] | Start with common acids like acetic acid or p-TsOH. Screen a range of solvents with varying polarities (e.g., EtOH, DMF, Toluene).[2] |
| Substrate Modification | Introducing a directing group can sterically or electronically favor one cyclization pathway. For example, using a bulky protecting group on one of the hydrazine nitrogens can block a potential reaction site. | This requires additional synthetic steps but offers the most definitive control. |
| Temperature Control | Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable regioisomer. | Perform a temperature screen (e.g., from room temperature to reflux) to determine the optimal conditions for your desired isomer. |
| Use of Pre-formed Hydrazones | Isolating the intermediate hydrazone and carefully controlling the conditions for its cyclization can provide better regiocontrol. The geometry of the hydrazone ((E) vs. (Z)) can be critical.[1] | This adds a step to the procedure but allows for purification of the intermediate, which can prevent side reactions. |
FAQ 2: I'm observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. How can I minimize its formation?
Answer: Dimerization is a common intermolecular side reaction that competes with the desired intramolecular cyclization. This is especially prevalent at high concentrations where two molecules are more likely to react with each other.
Root Causes & Mechanistic Insight: Dimerization typically occurs when a nucleophilic site on one molecule (e.g., the hydrazine nitrogen) attacks an electrophilic site on another molecule before the intramolecular cyclization can take place. This can be exacerbated by factors that slow down the desired cyclization or by reaction conditions that favor intermolecular interactions.
Troubleshooting Workflow for Dimerization:
Caption: Troubleshooting workflow to minimize dimer formation.
Detailed Strategies:
-
High-Dilution Conditions: The most effective way to favor intramolecular reactions over intermolecular ones is to decrease the concentration of the reactants. Running the reaction at a lower molarity (e.g., 0.01-0.05 M) can significantly reduce the rate of dimerization.
-
Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add one of the key reactants over several hours. This keeps the instantaneous concentration of the added reagent low, further promoting the intramolecular pathway.
-
Temperature Optimization: The activation energy for dimerization may be different from that of the desired cyclization. A systematic study of the reaction temperature can reveal a range where the rate of cyclization is maximized relative to dimerization.
FAQ 3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve conversion?
Answer: Low conversion can be due to a number of factors, including impure starting materials, suboptimal reaction conditions, or catalyst deactivation.
Root Causes & Mechanistic Insight: The cyclization reaction often has a significant activation energy barrier. Insufficient thermal energy, an inappropriate catalyst, or the presence of inhibitors can prevent the reaction from proceeding to completion. The purity of starting materials, especially the aminopyrazole or hydrazinopyridine, is crucial as impurities can interfere with the reaction.[5]
Troubleshooting Strategies:
| Strategy | Rationale & Implementation | Key Considerations |
| Verify Starting Material Purity | Impurities can poison catalysts or participate in side reactions. | Re-purify starting materials via recrystallization or column chromatography. Confirm purity by NMR and/or melting point.[5] |
| Increase Temperature / Use Microwave | Higher temperatures provide the necessary activation energy. Microwave irradiation can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[6][7] | Monitor for decomposition at higher temperatures. Use a dedicated microwave reactor for safety and reproducibility. |
| Screen Catalysts | The reaction may require a specific type of catalyst (Brønsted acid, Lewis acid) to proceed efficiently. Acetic acid is a common solvent and catalyst.[8] Lewis acids like ZrCl4 have also proven effective.[2] | Screen a panel of catalysts (e.g., p-TsOH, H2SO4, ZrCl4, Sc(OTf)3). Optimize catalyst loading; too much can sometimes promote side reactions.[5] |
| Remove Water | If the reaction involves a condensation step to form a hydrazone intermediate, water is produced. This can be reversible, so removing water can drive the reaction forward. | Use a Dean-Stark trap for azeotropic removal of water with solvents like toluene. Alternatively, add molecular sieves to the reaction mixture. |
| Inert Atmosphere | Hydrazine derivatives can be sensitive to air oxidation.[9] | Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative degradation of the starting material and product. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization
This protocol is a general starting point and should be optimized for specific substrates.
-
To a solution of the 3-hydrazinopyridine derivative (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol, ~0.1 M), add the acid catalyst (e.g., 0.1 eq of p-TsOH if not using acetic acid as the solvent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up by neutralizing the acid with a base (e.g., saturated NaHCO3 solution) and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mechanistic Visualization
The following diagram illustrates the desired intramolecular cyclization pathway to form a pyrazolo[3,4-b]pyridine versus the competing intermolecular dimerization side reaction.
Caption: Competing intramolecular cyclization vs. intermolecular dimerization.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2198. Retrieved February 25, 2026, from [Link]
- Taylor, E. C., & McKillop, A. (1970). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Advances in Organic Chemistry, 7, 1-23.
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). The Journal of Organic Chemistry, 87(20), 13689–13702. Retrieved February 25, 2026, from [Link]
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). Tetrahedron, 64(48), 10835-10842.
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2010). Tetrahedron Letters, 51(4), 668-670. Retrieved February 25, 2026, from [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank, 2022(1), M1343. Retrieved February 25, 2026, from [Link]
-
Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). European Journal of Medicinal Chemistry, 49, 348-356. Retrieved February 25, 2026, from [Link]
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2018). Tetrahedron Letters, 59(35), 3379-3382.
-
Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (2021). Organic Chemistry Frontiers, 8(15), 4066-4072. Retrieved February 25, 2026, from [Link]
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. (1975). Chemical Papers, 29(3), 418-420.
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2023). Molecules, 28(19), 6791. Retrieved February 25, 2026, from [Link]
-
Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. (2021). Organic Letters, 23(15), 5896–5899. Retrieved February 25, 2026, from [Link]
- Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities. Part 1. (2012). European Journal of Medicinal Chemistry, 49, 348-56.
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2013). Molecules, 18(1), 141-157. Retrieved February 25, 2026, from [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UV-Vis Absorption Characteristics of Pyridine-Pyrazole Conjugates: A Comparative Technical Guide
Topic: UV-Vis Absorption Characteristics of Pyridine-Pyrazole Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scientific Rationale
Pyridine-pyrazole conjugates represent a versatile class of N-heterocyclic ligands widely utilized in coordination chemistry, catalysis, and drug discovery (e.g., ALK5 inhibitors). Unlike rigid systems like 2,2'-bipyridine (bpy), pyridine-pyrazole conjugates offer a unique balance of conformational flexibility and electronic tunability .
This guide objectively analyzes the ultraviolet-visible (UV-Vis) absorption profiles of these conjugates.[1] It contrasts them with standard alternatives, delineates the impact of substituent electronics, and provides a self-validating experimental protocol for precise characterization.
Core Optical Mechanism
The optical absorption of pyridine-pyrazole conjugates is dominated by two primary electronic transitions:
- Transitions: High-energy bands (<260 nm) originating from the aromatic pyridine and pyrazole rings.
- Transitions: Lower-energy bands (~280–300 nm) arising from the non-bonding lone pairs on the nitrogen atoms.
-
Intramolecular Charge Transfer (ICT): In substituted systems, direct conjugation allows for charge transfer between the electron-deficient pyridine and the electron-rich pyrazole, often shifting absorption into the 300–350 nm range.
Comparative Analysis: Conjugates vs. Alternatives
The following data synthesizes performance metrics across three distinct ligand classes.
Table 1: Spectral Comparison of N-Heterocyclic Ligands
| Feature | Pyridine-Pyrazole Conjugates | 2,2'-Bipyridine (bpy) | Phenyl-Pyrazole |
| Primary | 280 – 295 nm | 230 nm, 280 nm | 250 – 260 nm |
| Molar Absorptivity ( | Moderate ( | High ( | Moderate |
| Electronic Nature | Asymmetric (Push-Pull potential) | Symmetric (Electron deficient) | Asymmetric (Weak donor) |
| Metal Complexation | Bathochromic Shift (10–40 nm) | MLCT bands (400–600 nm) | Weak/No Shift |
| Solvatochromism | High (Sensitive to H-bonding) | Low | Low |
| Steric Flexibility | High (C-N bond rotation) | Low (Rigid chelate) | High |
Critical Insight: The "Flexibility-Shift" Trade-off
While 2,2'-bipyridine provides a stronger ligand field, it lacks the steric freedom of pyridine-pyrazole.
-
Bipyridine: Rigid planarity facilitates strong
-backbonding, leading to intense MLCT (Metal-to-Ligand Charge Transfer) bands. -
Pyridine-Pyrazole: The rotation around the C-N bond allows the ligand to adapt to sterically crowded metal centers. However, this non-planarity in the ground state often results in a blue-shifted absorption compared to fully planar systems, unless locked by metal coordination.
Structural & Electronic Dynamics (Visualization)
The electronic behavior of these conjugates is governed by the interaction between the pyridine (acceptor) and pyrazole (donor) moieties.
Figure 1: Electronic Transition & Solvatochromic Mechanism
Caption: Schematic of the donor-acceptor interaction and the solvatochromic mechanism where H-bonding stabilizes the ground state, increasing the energy gap (Blue Shift).
Detailed Experimental Protocol
To ensure reproducibility and spectral accuracy, follow this self-validating workflow.
Materials
-
Solvents: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Avoid technical grade solvents to prevent cutoff interference.
-
Standard: 2-(1H-pyrazol-1-yl)pyridine (synthesized or commercially sourced).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
Protocol Steps
-
Baseline Correction (Auto-Zero):
-
Fill two matched quartz cuvettes (1 cm path length) with pure solvent.
-
Run a baseline scan (200–800 nm) to subtract solvent absorption and cuvette mismatch.
-
Validation: The resulting line must be flat at 0 Abs
0.002.
-
-
Stock Solution Preparation:
-
Weigh ~1.0 mg of conjugate.
-
Dissolve in 10 mL of solvent to create a ~10
M stock. -
Sonicate for 5 minutes to ensure complete dissolution (crucial for pyrazole derivatives which can aggregate).
-
-
Dilution Series (Beer-Lambert Validation):
-
Metal Titration (Optional - for Sensing Applications):
-
Add aliquots of metal salt solution (e.g., Cu(ClO
) in MeCN). -
Monitor the peak at ~290 nm.[7]
-
Observation: Expect a decrease in the 290 nm band and the emergence of a red-shifted band (~300–320 nm) or a visible MLCT band if using Ru/Fe.
-
Figure 2: UV-Vis Characterization Workflow
Caption: Step-by-step workflow for UV-Vis characterization including critical Quality Control checkpoints to prevent aggregation artifacts.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Remediation |
| Broad, tailing bands >400 nm | Aggregation or Precipitation | Filter solution (0.2 µm PTFE); reduce concentration. |
| Negative Absorbance | Reference/Sample Mismatch | Re-run baseline with the exact same cuvettes in the same orientation. |
| Peak Shift vs. Literature | Solvatochromism | Confirm solvent polarity.[3] EtOH causes blue shifts vs. DCM for these ligands [1]. |
| Disappearance of 290 nm band | Metal Contamination | Ensure glassware is acid-washed; trace metals can complex with the ligand. |
References
-
Solvatochromic Effects on Pyridyl-Pyrazole Systems Title: UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene. Source: ResearchGate / Academia.edu URL:
-
Substituent Effects in Pyridine Derivatives Title: Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles.[8] Source: National Institutes of Health (PMC) URL:
-
Comparison with Bipyridine Complexes Title: Comparative studies of pyridine and bipyridine ruthenium dye complexes.[5][9] Source: Electrochimica Acta (via GRNET) URL:(Note: Generalized link to RSC repository for context)
-
Pyridine-Pyrazole as ALK5 Inhibitors Title: Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors.[10] Source: PubMed URL:[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.uob.edu.ly [journals.uob.edu.ly]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dpi-journals.com [dpi-journals.com]
- 5. snf-194466.vm.okeanos.grnet.gr [snf-194466.vm.okeanos.grnet.gr]
- 6. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Chloro-3-(1H-pyrazol-1-yl)pyridine proper disposal procedures
Executive Summary: The "Zero-Release" Mandate
As researchers, we often handle niche intermediates like 2-Chloro-3-(1H-pyrazol-1-yl)pyridine —a halogenated heterocyclic scaffold typical in kinase inhibitor development. Unlike common solvents, this compound lacks a ubiquitous commodity waste stream.
The Core Directive: This compound is a Halogenated Nitrogen Heterocycle . It must be treated as Hazardous Chemical Waste with a specific prohibition against drain disposal due to high predicted aquatic toxicity and stability.
Immediate Action Plan:
-
Segregate: Place in "Halogenated Organic" waste streams.
-
Label: Clearly mark as "Toxic," "Irritant," and "Halogenated."
-
Destroy: The only acceptable terminal disposal is high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its failure modes. This compound combines a pyridine ring, a pyrazole ring, and a chlorine substituent.
Physicochemical & Hazard Profile (Data extrapolated from structural analogs 2-chloropyridine and pyrazole derivatives)
| Property | Description | Implications for Disposal |
| Chemical Class | Halogenated Heterocycle | Must be segregated from non-halogenated solvents to prevent cross-contamination of fuel-blending streams. |
| Physical State | Solid (Crystalline Powder) | Dust control is required during transfer to waste containers. |
| Combustion Byproducts | HCl, NOₓ, CO, CO₂ | Incineration requires secondary combustion chambers and scrubbers (to neutralize HCl). |
| Aquatic Toxicity | High (Predicted H400/H410) | Zero tolerance for sink disposal. Rinse water must be collected. |
| Reactivity | Acid-Sensitive | Do not mix with strong acids in waste containers (risk of exothermic decomposition). |
Senior Scientist Insight: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. In a waste drum containing strong nucleophiles (amines, thiols) and heat, this could lead to uncontrolled exothermic side reactions. Always neutralize reactive mixtures before adding them to the bulk waste drum.
Operational Disposal Protocol
This protocol ensures compliance with EPA (RCRA) and European waste codes (EWC).
Step 1: Waste Stream Characterization
Before moving the vessel, determine the state of the waste:
-
Pure Solid: Expired or excess solid reagent.
-
Mother Liquor: Dissolved in organic solvent (e.g., DCM, Ethyl Acetate).
-
Aqueous Rinsate: Water from cleaning glassware.
Step 2: Segregation & Container Selection
-
Solid Waste:
-
Use a Wide-Mouth HDPE Jar .
-
Why? Glass can break during compaction in waste storage areas. HDPE is resistant to the chemical and physical shock.
-
-
Liquid Waste (Organic):
-
Use a Safety Can or Glass Bottle (amber) compatible with the solvent.
-
Crucial: This must go into the Halogenated Solvent stream.
-
Reasoning: Commercial incinerators blend "Non-Halogenated" waste for fuel. Introducing chlorine (>1-2%) ruins this fuel blend and damages incinerators lacking scrubbers, leading to massive fines from waste vendors.
-
-
Aqueous Waste:
-
Collect the first 3 rinses of any glassware in a separate container labeled "Aqueous Contaminated with Halogenated Organics."
-
Do not pour down the sink.
-
Step 3: Labeling Strategy
Do not use abbreviations. Waste handlers may not know what "Cl-Py-Pz" means.
-
Standard Label: "this compound"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
Decision Logic: The Disposal Workflow
The following diagram illustrates the critical decision points for disposing of this compound.
Figure 1: Decision matrix for segregating this compound waste streams. Note that aqueous rinsates are diverted to organic waste streams to prevent aquatic contamination.
Emergency Response: Spill Management
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[1]
-
PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a P95/N95 particulate respirator if dust is visible.
-
Containment:
-
Solids: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop into a bag.
-
Liquids: Cover with an inert absorbent (Vermiculite or chemically treated pads). Do not use sawdust (combustible).
-
-
Decontamination: Wash the surface with a dilute soap solution. Test the pH of the rinsate; if neutral, collect with paper towels and dispose of as solid hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chlorinated Pyridines. PubChem.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA.[3][4] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
Personal protective equipment for handling 2-Chloro-3-(1H-pyrazol-1-yl)pyridine
Executive Safety Summary
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is a functionalized heteroaromatic building block commonly used in the synthesis of kinase inhibitors and agrochemicals.
Critical Hazard Profile:
-
Structural Alerts: Contains a chloropyridine moiety (associated with dermal absorption and irritation) and a pyrazole ring (potential sensitizer).
-
Toxicological Gaps: Specific toxicological data is often limited for this intermediate.[1] Therefore, the Precautionary Principle applies: handle as if it is a severe eye irritant, skin sensitizer, and potentially harmful by inhalation/absorption.
-
Physical State: Typically a solid (powder/crystalline). The primary exposure risks are dust inhalation during weighing and dermal absorption when in solution.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
Figure 1: The Hierarchy of Controls applied to hazardous intermediate handling.
PPE Technical Specifications
Based on the permeation properties of pyridine derivatives and halogenated organics, the following PPE is mandatory.
A. Hand Protection (Gloves)
The Hazard: Pyridine derivatives can permeate standard nitrile gloves rapidly (often <15 minutes for neat solvents). While the solid form presents lower immediate permeation risk, solutions (e.g., in DCM or DMF) pose a high risk.
| Parameter | Recommendation | Technical Rationale |
| Material | Nitrile (High Grade) | Latex is NOT recommended due to poor organic solvent resistance. |
| Configuration | Double Gloving | Inner: 4 mil Nitrile (disposable).Outer: 5-8 mil Nitrile (extended cuff). |
| Breakthrough | Change every 30 mins | Pyridine analogs have short breakthrough times. If splashed, change immediately.[2][3] |
| Alternative | Laminate (Silver Shield) | Required if handling concentrated solutions (>100mL) or during spill cleanup. |
B. Eye & Face Protection[2][3][4][5][6][7][8][9]
-
Standard Operation: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient for powders that can become airborne or solutions that can splash.
-
High Risk (Scale-up/Heating): Add a Face Shield over goggles to protect the neck and face from corrosive vapors or thermal splashes.
C. Respiratory Protection[1][2][3][8][9][10]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
-
Secondary (If Hood Unavailable/Spill): Half-face respirator with P100/OV (Organic Vapor) cartridges.
-
Note: Dust masks (N95) offer NO protection against vapors if the solid is dissolved.
-
D. Body Protection[1][2][3][9][10]
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into skin if a flammable solvent (used to dissolve the compound) ignites.
-
Clothing: Long pants (no leggings/synthetics) and closed-toe leather/composite shoes.
Operational Protocols
Phase 1: Weighing & Transfer (Solid State)
Risk: Inhalation of dust; Static discharge.
-
Engineering: Place balance inside the fume hood or a powder containment enclosure.
-
Technique: Use an antistatic gun if the powder is fluffy/static-prone.
-
Transfer: Weigh into a tared vial/flask. Do not use weighing paper; use a weighing boat or funnel to minimize spillage.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the balance area.
Phase 2: Solubilization & Reaction (Liquid State)
Risk: Dermal absorption; Splash.
-
Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, the permeation rate through gloves increases.
-
Setup: Clamp flask securely before adding solvent.
-
Addition: Add solvent slowly down the side of the flask to prevent "puffing" of the solid.
-
Heating: If heating is required, use a reflux condenser. Never heat an open system containing pyridine derivatives.
Phase 3: Doffing (Removal) Sequence
Critical Step: Most exposures occur during improper PPE removal.
Figure 2: Contamination-free PPE removal sequence.
Waste Management & Disposal
Proper segregation reduces cost and prevents dangerous side reactions.
Classification: Hazardous Waste - Halogenated Organic.
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into the Solid Hazardous Waste bin (double-bagged).
-
Liquid Waste:
-
Segregation: Do NOT mix with acidic aqueous waste (risk of exothermic reaction with pyridine nitrogen).
-
Stream: Dispose of in the Halogenated Solvent waste stream (due to the Chlorine atom).
-
Labeling: Tag must explicitly list "this compound" and "Halogenated Heterocycle."
-
Emergency Response Plan
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Remove contaminated clothing immediately.2.[2][4][5] Rinse skin with water for 15 minutes .3.[2][6] Wash with mild soap. | Required if redness/irritation appears. |
| Eye Contact | 1. Flush with eyewash station for 15 minutes .2. Hold eyelids open to ensure irrigation. | Mandatory: Seek ophthalmologist evaluation. |
| Inhalation | 1. Move to fresh air immediately.2. If breathing is difficult, provide oxygen (trained personnel only). | Monitor for delayed respiratory edema. |
| Spill (<5g) | 1. Cover with spill pad/vermiculite.2. Wipe with solvent-dampened pad.3. Place all materials in hazardous waste. | Report to EHS. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine derivatives and safety profiles. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
